N'-(3-chloro-4-methoxyphenyl)-N-(3-cyclopropyl-3-hydroxypropyl)ethanediamide
CAS No.: 1396881-14-3
Cat. No.: VC5781680
Molecular Formula: C15H19ClN2O4
Molecular Weight: 326.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396881-14-3 |
|---|---|
| Molecular Formula | C15H19ClN2O4 |
| Molecular Weight | 326.78 |
| IUPAC Name | N'-(3-chloro-4-methoxyphenyl)-N-(3-cyclopropyl-3-hydroxypropyl)oxamide |
| Standard InChI | InChI=1S/C15H19ClN2O4/c1-22-13-5-4-10(8-11(13)16)18-15(21)14(20)17-7-6-12(19)9-2-3-9/h4-5,8-9,12,19H,2-3,6-7H2,1H3,(H,17,20)(H,18,21) |
| Standard InChI Key | ZAIAMQRMMBZDLP-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2CC2)O)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bifurcated amide core (ethanediamide) connecting two distinct substituents:
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Aromatic moiety: A 3-chloro-4-methoxyphenyl group, where the chloro (-Cl) and methoxy (-OCH₃) groups occupy meta and para positions on the benzene ring, respectively. The electron-withdrawing chlorine and electron-donating methoxy group create a polarized aromatic system.
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Aliphatic moiety: A 3-cyclopropyl-3-hydroxypropyl chain, introducing steric bulk from the cyclopropane ring and hydrogen-bonding capacity via the hydroxyl (-OH) group.
The IUPAC name, N'-(3-chloro-4-methoxyphenyl)-N-(3-cyclopropyl-3-hydroxypropyl)oxamide, reflects this arrangement.
Spectral and Structural Data
Key spectroscopic identifiers include:
-
SMILES:
COC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2CC2)O)Cl -
InChIKey:
ZAIAMQRMMBZDLP-UHFFFAOYSA-N -
X-ray crystallography: While crystallographic data are unavailable, computational models predict a planar amide backbone with a dihedral angle of ~120° between the aromatic and aliphatic segments.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉ClN₂O₄ |
| Molecular Weight | 326.78 g/mol |
| LogP (Predicted) | 1.8 ± 0.3 |
| Hydrogen Bond Donors | 3 (2 amide NH, 1 hydroxyl OH) |
| Hydrogen Bond Acceptors | 5 (2 amide O, 2 methoxy O, 1 hydroxyl O) |
Synthesis and Manufacturing
Reaction Pathway
The synthesis involves a multi-step sequence:
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Formation of ethanediamide backbone: Condensation of oxalic acid derivatives with amines under controlled pH (6.5–7.5) and temperature (50–60°C).
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Aromatic substitution: Coupling 3-chloro-4-methoxyaniline to one amide nitrogen using carbodiimide-based coupling agents (e.g., EDC or DCC).
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Aliphatic chain attachment: Reacting 3-cyclopropyl-3-hydroxypropan-1-amine with the remaining amide group via nucleophilic acyl substitution.
Optimization Challenges
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Steric hindrance: The cyclopropane ring impedes reaction kinetics, necessitating prolonged reaction times (12–18 hours).
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Hydroxyl group protection: Temporary silylation (e.g., TBSCl) prevents undesired side reactions during amide bond formation.
Table 2: Synthesis Parameters
| Parameter | Optimal Condition |
|---|---|
| Solvent | Anhydrous DMF |
| Temperature | 60°C |
| Catalyst | 4-Dimethylaminopyridine (DMAP) |
| Yield | 62–68% |
Reactivity and Mechanism of Action
Electronic Effects
The chloro group (-Cl) withdraws electrons via inductive effects, polarizing the aromatic ring and enhancing electrophilic substitution resistance. Conversely, the methoxy group (-OCH₃) donates electrons through resonance, creating regions of high electron density.
Biological Interactions
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Enzyme inhibition: Preliminary studies suggest affinity for serine hydrolases, potentially via covalent binding to catalytic residues.
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Membrane permeability: The cyclopropane moiety increases lipophilicity (LogP ≈ 1.8), facilitating passive diffusion across lipid bilayers.
Comparative Analysis with Structural Analogs
Table 3: Key Comparisons
| Property | Target Compound | Trifluoroethyl Analog |
|---|---|---|
| Molecular Weight | 326.78 g/mol | 305.27 g/mol |
| LogP | 1.8 | 2.4 (higher lipophilicity) |
| Hydrogen Bond Donors | 3 | 2 |
| Bioactivity | Serine hydrolase inhibition | Kinase inhibition |
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